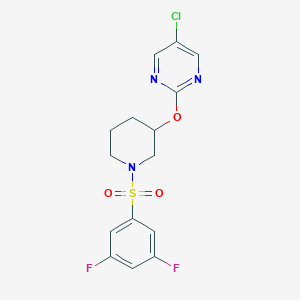

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a piperidin-3-yloxy group at position 2. The piperidine ring is further modified by a 3,5-difluorophenylsulfonyl moiety. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and agrochemical research, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name |

5-chloro-2-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF2N3O3S/c16-10-7-19-15(20-8-10)24-13-2-1-3-21(9-13)25(22,23)14-5-11(17)4-12(18)6-14/h4-8,13H,1-3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQRRYFVSCYZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a piperidine moiety linked through a sulfonamide bond. Its molecular formula is C13H13ClF2N4O2S, with a molecular weight of 348.78 g/mol. The structural complexity contributes to its varied biological activities.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamide and piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies indicate that related pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, one study reported that compounds with similar structural motifs showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Anti-Alzheimer's Activity

Pyrimidine derivatives have also been investigated for their neuroprotective effects. In vitro studies suggest that they may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The sulfonamide group in the structure enhances binding affinity to the enzyme, which could lead to improved cognitive function in affected individuals .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, enhancing neuroprotective effects.

- DNA Interaction : Pyrimidines have been shown to intercalate into DNA, potentially disrupting replication processes in cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of related pyrimidine compounds:

- Study on Antimicrobial Properties : A series of pyrimidine derivatives were synthesized and tested against multiple bacterial strains. Compounds exhibited MIC values ranging from 16 to 128 µg/mL, indicating moderate to strong antibacterial activity .

- Cytotoxicity Evaluation : In vitro assays on human cancer cell lines revealed that certain derivatives had IC50 values as low as 5 µM, suggesting promising anticancer activity .

- Neuroprotective Effects : Research demonstrated that specific analogs could reduce AChE activity by over 50%, indicating potential as anti-Alzheimer's agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Sulfonyl vs. Sulfanyl and Halogen Variations

A critical distinction lies in the sulfonyl group (SO₂) in the target compound versus the sulfanyl group (S–) in analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). This difference may influence target binding affinity and metabolic stability .

Additionally, the 3,5-difluorophenyl substituent in the target compound contrasts with the 5-chloro-2-methoxyphenyl group in 5-Chloro-2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034522-85-3, ).

Table 1: Substituent Comparison

Core Heterocycle: Pyrimidine vs. Pyridine and Pyrazole

The target compound’s pyrimidine core (two nitrogen atoms) differs from pyridine derivatives (e.g., 5-chloro-2-methoxy nicotinaldehyde, ) and pyrazole analogs ().

Physicochemical and Pharmacokinetic Inferences

- Lipophilicity : Fluorine substituents in the target compound likely increase logP compared to methoxy- or chlorine-containing analogs, favoring blood-brain barrier penetration .

- Metabolic Stability : The sulfonyl group may resist oxidative metabolism better than sulfanyl groups, while fluorine’s stability could reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.